5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one
Description
5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 5-methylthiophen-2-yl substituent at the 2-amino position. This compound’s structure combines a pyrimidin-4(3H)-one core with a thiophene moiety, which may enhance its biological interactions due to sulfur’s electronic effects and lipophilicity .
Properties
CAS No. |
77961-42-3 |
|---|---|
Molecular Formula |
C9H10N4OS |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-amino-2-[(5-methylthiophen-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N4OS/c1-5-2-3-7(15-5)12-9-11-4-6(10)8(14)13-9/h2-4H,10H2,1H3,(H2,11,12,13,14) |
InChI Key |
HGMKGLFCDHPONB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)NC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one typically involves the reaction of 5-methylthiophene-2-amine with a suitable pyrimidine precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, DMF), catalysts (e.g., TEA), and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Bioactivity : The pyrazole-thienyl hybrid in demonstrates enhanced anticancer activity compared to simpler analogs, highlighting the importance of aromatic substituents in target engagement.
- Solubility vs. Potency: The dimethylamino analog trades the thiophene’s lipophilicity for improved aqueous solubility, a critical factor in pharmacokinetics.
Pharmacological Activity Comparison
Kinase Inhibition
- Analog Activities: 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one derivatives are implicated in kinase signaling pathways due to their resemblance to ATP-binding motifs . The dimethylamino analog may exhibit dual kinase inhibition, similar to PHA-767491 (Cdc7/Cdk9 inhibitor) .
Antimicrobial and Antiproliferative Effects
- Thieno[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 11 in ) show antimicrobial activity against Gram-positive bacteria, attributed to the thiophene moiety’s electron-withdrawing effects .
- The trimethoxybenzyl-substituted analog inhibits cancer cell proliferation by interfering with DNA synthesis.
Physicochemical Comparison
Biological Activity
5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one, a compound with diverse biological applications, has garnered attention for its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables to illustrate key findings.
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| CAS No. | 77961-42-3 |
| Molecular Formula | C9H10N4OS |
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | 5-amino-2-[(5-methylthiophen-2-yl)amino]-1H-pyrimidin-6-one |
| InChI | InChI=1S/C9H10N4OS/c1-5-2-3-7(15-5)12-9-11-4-6(10)8(14)13-9/h2-4H,10H2,1H3,(H2,11,12,13,14) |
| Canonical SMILES | CC1=CC=C(S1)NC2=NC=C(C(=O)N2)N |
The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound modulates enzyme activity and receptor binding, influencing cellular pathways crucial for various physiological processes.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related thienopyrimidine demonstrated cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with varying IC50 values indicating selective toxicity towards cancerous cells while sparing normal cells .
| Cell Line | IC50 (μg/mL) | Selectivity Index |
|---|---|---|
| MCF-7 | 13.42 | 12.7 |
| MDA-MB-231 | 62.86 | - |
| MCF-10A (control) | >1000 | - |
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites of target enzymes, thus inhibiting their function. This property is particularly relevant in the context of cancer therapies where enzyme modulation can lead to reduced tumor growth.
Study on Cytotoxicity
A study evaluated the cytotoxic effects of various thienopyrimidine derivatives on BALB 3T3 fibroblast cells using an in vitro NRU test. The results indicated that while some derivatives showed cytotoxicity, others like the compound in focus exhibited a favorable safety profile with no significant cytotoxic effects at therapeutic concentrations .
Anti-Proliferative Effects
In another study assessing anti-proliferative effects on breast cancer cell lines, the compound demonstrated significant inhibition of cell growth in MCF-7 cells with an IC50 value indicating effective concentration levels for therapeutic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
